molecular formula C22H24N4O3S B2604950 N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 1005302-75-9

N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2604950
CAS No.: 1005302-75-9
M. Wt: 424.52
InChI Key: KHASNGCOLKBZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact compound is not available in the public domain, its core structure shares a close relationship with a class of N-arylacetamide derivatives that have demonstrated promising pharmacological activities in scientific research. Compounds within this structural family, characterized by a pyridin-4-one core functionalized with a thioether-linked nitrogenous heterocycle (such as pyrimidine), have been investigated as potent inhibitors of various biological targets. For instance, highly similar analogs have shown significant activity as aldose reductase (ALR2) inhibitors , a key enzyme target for managing diabetic complications, and also exhibit notable antioxidant properties in assays such as DPPH radical scavenging and lipid peroxidation suppression. Furthermore, the 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide scaffold has been explored in virology, with certain derivatives functioning as novel inhibitors of respiratory syncytial virus (RSV) by targeting stages like membrane fusion or viral genome replication. The mesityl (2,4,6-trimethylphenyl) substituent in this particular molecule may influence its pharmacokinetic properties and target binding affinity. This compound is presented to the research community as a tool for further exploring these and other potential mechanisms of action. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-8-15(2)21(16(3)9-14)25-20(28)12-26-11-19(29-4)18(27)10-17(26)13-30-22-23-6-5-7-24-22/h5-11H,12-13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHASNGCOLKBZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a mesityl moiety, a pyridine ring, and a methoxy group. The molecular formula is C₁₈H₁₈N₄O₂S, and its synthesis involves multiple steps that require careful control of reaction conditions to optimize yield and purity .

Key Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.42 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cancer cell proliferation and microbial resistance .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .

Case Study: A549 Cell Line
In a controlled study, A549 cells were treated with varying concentrations of the compound for 24 hours. An MTT assay revealed that at a concentration of 100 µM, the compound reduced cell viability to approximately 30%, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions contributes to its effectiveness as an antimicrobial agent .

Table: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

Comparison with Similar Compounds

Key Observations

Structural Variations: The target compound uniquely combines a pyridine-4-one core with a pyrimidin-2-ylthio group, distinguishing it from quinazolinone (Compound 8b) or thienopyrimidine (Compound 10) derivatives.

Physical Properties :

  • Melting points vary widely: Compound 5.12 (196°C) and Compound 10 (204–205°C) exhibit higher values than Compound 8b (159–160°C), likely due to stronger intermolecular forces from aromatic stacking or hydrogen bonding .
  • Yields for analogs range from 58% to 66%, suggesting moderate synthetic efficiency for similar acetamide derivatives .

Functional Group Impact :

  • Thioether vs. Ether Linkages : The pyrimidin-2-ylthio group in the target compound may enhance nucleophilic reactivity compared to pyrimidin-4-yloxy in BP 27516 .
  • Methoxy vs. Methyl Groups : The 5-methoxy group on the pyridine ring could improve metabolic stability relative to the 4-methylphenyl group in Compound 10 .

Therapeutic Potential: While Goxalapladib () targets atherosclerosis, the target compound’s pyrimidinylthio and mesityl groups suggest divergent applications, possibly in oncology or inflammation .

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